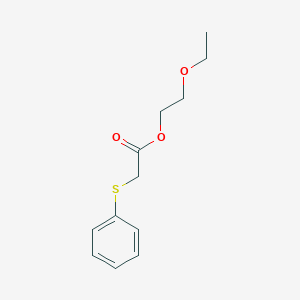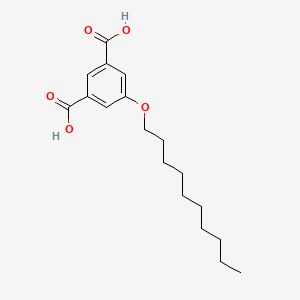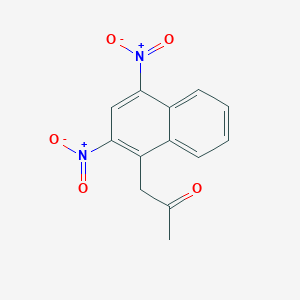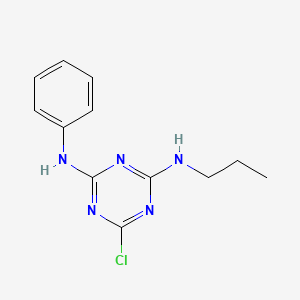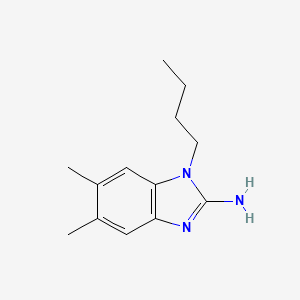
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with butyl and dimethyl substituents, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and substitution reactions. One common method is the reaction of 5,6-dimethyl-o-phenylenediamine with butyl isocyanate under reflux conditions to form the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that include the preparation of intermediates, followed by cyclization and functionalization steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of butyl and dimethyl groups can influence the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethyl-1H-benzimidazol-2-amine: Lacks the butyl group, which can affect its chemical properties and biological activities.
1-Butyl-1H-benzimidazol-2-amine: Lacks the dimethyl groups, which can influence its reactivity and interactions with biological targets.
1-Butyl-5-methyl-1H-benzimidazol-2-amine: Contains only one methyl group, which can alter its chemical behavior and biological effects.
Uniqueness
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine is unique due to the presence of both butyl and dimethyl substituents, which can enhance its stability, bioavailability, and biological activity. These structural features can make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
141211-27-0 |
|---|---|
Molekularformel |
C13H19N3 |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
1-butyl-5,6-dimethylbenzimidazol-2-amine |
InChI |
InChI=1S/C13H19N3/c1-4-5-6-16-12-8-10(3)9(2)7-11(12)15-13(16)14/h7-8H,4-6H2,1-3H3,(H2,14,15) |
InChI-Schlüssel |
OKUJNTOCGNYHCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C=C(C(=C2)C)C)N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
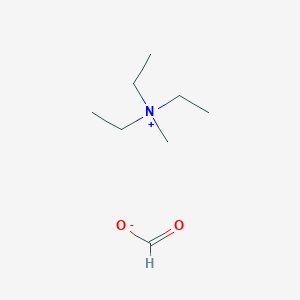
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
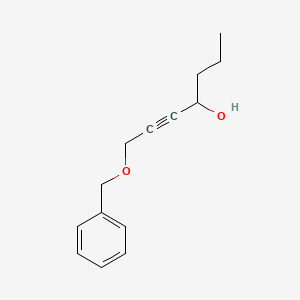

![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
